molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

Cat. No.: B120071
CAS No.: 142329-25-7
M. Wt: 186.66 g/mol
InChI Key: FSHSZEHNJRQELP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride: is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride typically involves the chlorination of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and its derivatives often involves interaction with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application. For instance, antimicrobial derivatives may inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde

Uniqueness: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical modifications.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSZEHNJRQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597946
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142329-25-7
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid was reacted with 4 ml of thionyl chloride for 3.5 hours under reflux. Then, excess thionyl chloride was distilled off under reduced pressure to obtain 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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